molecular formula C6H9BrO B1278651 1-Bromohex-5-en-2-one CAS No. 145967-22-2

1-Bromohex-5-en-2-one

Cat. No.: B1278651
CAS No.: 145967-22-2
M. Wt: 177.04 g/mol
InChI Key: SICVUWZDYJMQCT-UHFFFAOYSA-N
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Description

1-Bromohex-5-en-2-one is an organic compound with the molecular formula C6H9BrO. It is a colorless liquid that is soluble in water and polar solvents. This compound is derived from the reaction between hex-5-en-2-one and hydrogen bromide. It is a reactive intermediate used in the synthesis of various organic compounds.

Preparation Methods

1-Bromohex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the reaction of hex-5-en-2-one with hydrogen bromide. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromohex-5-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes, forming new carbon-carbon bonds.

    Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alcohols.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, catalysts like palladium for addition reactions, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromohex-5-en-2-one has diverse applications in scientific research due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study enzyme mechanisms and protein interactions. In medicine, it may serve as an intermediate in the synthesis of pharmaceutical compounds. Industrially, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromohex-5-en-2-one involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating more complex molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromohex-5-en-2-one can be compared with other similar compounds such as:

    1-Bromohexane: A simple alkyl bromide with similar reactivity but lacking the double bond present in this compound.

    Hex-5-en-2-one: The parent compound without the bromine atom, which has different reactivity and applications.

    1-Bromohex-5-en-2-ol: A related compound with an alcohol group instead of a ketone, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a bromine atom and a double bond, which provides a versatile platform for various chemical transformations.

Properties

IUPAC Name

1-bromohex-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICVUWZDYJMQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443347
Record name 1-bromohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145967-22-2
Record name 1-bromohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromohex-5-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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